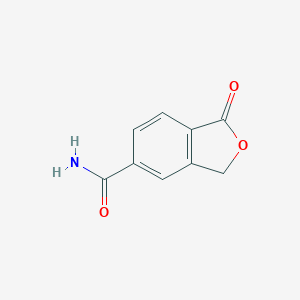

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Description

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS 85118-25-8) is a heterocyclic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol . It belongs to the isobenzofuranone family, characterized by a fused benzene and furan ring system with a ketone group at position 1 and a carboxamide substituent at position 3. This compound is a known impurity in the synthesis of Escitalopram, a selective serotonin reuptake inhibitor (SSRI) . Key physicochemical properties include a melting point of 267°C and a density of 1.419 g/cm³ . Its structure enables hydrogen bonding via the carboxamide group, influencing solubility and reactivity in pharmaceutical applications .

Properties

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWKISVRIBSFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234248 | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-25-8 | |

| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carboxylic Acid to Amide Conversion via Acid Chloride Intermediate

The most extensively documented method involves the conversion of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid (5-carboxyphthalide) to its corresponding amide. This two-step process mirrors protocols used in the synthesis of structurally related compounds, such as oxcarbazepine.

Formation of the Acid Chloride

The carboxylic acid is treated with bis(trichloromethyl) carbonate (BTC) , a phosgene substitute, in the presence of a tertiary amine base (e.g., dimethylaniline) under anhydrous conditions. BTC offers advantages in safety and handling compared to phosgene gas.

Reaction Conditions :

-

Solvent : Chloroform or dichloromethane

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1:1.2 (acid:BTC)

-

Base : 1.5 equivalents of dimethylaniline

The reaction proceeds via nucleophilic attack of the carboxylate oxygen on BTC, generating the acyl chloride and releasing CO and HCl.

Amidation with Ammonia

The intermediate acyl chloride is subsequently reacted with ammonia gas in an aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) to yield the carboxamide.

Optimization Notes :

Direct Coupling Using Carbodiimide Reagents

Modern peptide-coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) , can facilitate direct amidation of 5-carboxyphthalide with ammonium salts. This method avoids the need for acyl chloride isolation, though it is less documented in the reviewed literature.

Challenges :

-

Competing side reactions (e.g., oligomerization) may reduce yields.

-

Requires stringent moisture control.

Reaction Mechanisms and Side Products

Acyl Chloride Formation Mechanism

BTC reacts with the carboxylic acid through a stepwise mechanism:

Impurity Profiling

Common impurities include:

-

Unreacted 5-carboxyphthalide : Due to incomplete BTC activation.

-

Over-chlorinated Byproducts : Formed at elevated temperatures or excess BTC.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Development

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has been identified as a lead compound for the development of new anti-inflammatory drugs. Its derivatives have shown promising biological activity, making them suitable candidates for further pharmacological investigations.

Case Study :

Recent studies have synthesized various derivatives of this compound to evaluate their anti-inflammatory effects. The synthesized compounds were subjected to biological activity tests, revealing significant potential in modulating inflammatory pathways.

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals like citalopram, an antidepressant. It also acts as a precursor for the development of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities.

Synthesis Methodology :

The synthesis typically involves hydrolysis of 5-cyanophthalide followed by amidation to produce this compound. This method has been optimized for yield and purity in both laboratory and industrial settings .

Medicinal Chemistry

The compound has been recognized for its antioxidant properties. Studies indicate that derivatives of this compound exhibit significant antioxidant activity with EC50 values ranging from 8.27 to 10.59 mM.

Biological Activity Testing :

The antioxidant capacity of these compounds was evaluated through various assays that measure their ability to scavenge free radicals and inhibit oxidative stress.

Biochemical Studies

In biochemistry, this compound is utilized to investigate enzyme interactions and metabolic pathways. It has been linked to conditions such as Adenylosuccinase deficiency, highlighting its relevance in metabolic research.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in pharmaceutical synthesis, the compound’s structure allows it to participate in various chemical reactions that lead to the formation of active pharmaceutical ingredients. The exact molecular targets and pathways depend on the specific application and the final product being synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide with analogous isobenzofuran derivatives, highlighting structural variations, physicochemical properties, and applications:

Key Observations :

Substituent Effects on Physicochemical Properties: The carboxamide group (-CONH₂) in the target compound contributes to its high melting point (267°C) due to intermolecular hydrogen bonding, contrasting with the lower melting range (201–205°C) of the cyano derivative (-CN) . The ester group (-COOCH₃) in Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate enhances reactivity in nucleophilic acyl substitution, making it a versatile intermediate .

Biological and Industrial Relevance: The carboxamide derivative is primarily a pharmaceutical impurity, whereas the cyano analog (5-cyano-3H-isobenzofuranone) serves as a precursor in synthesizing antidepressants like Citalopram . The aldehyde derivative (CAS 333333-34-9) is used in Suzuki-Miyaura cross-coupling reactions, leveraging its electrophilic aldehyde group for C–C bond formation .

Structural Similarity Metrics :

- Computational similarity assessments (e.g., Tanimoto coefficients) rank 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile as the closest analog (similarity score: 0.90) to the target compound, followed by methyl esters and methyl-substituted derivatives (score: 0.83) .

Biological Activity

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (often referred to as DHOC) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into the biological activity of DHOC, including its mechanisms of action, applications in pharmacology, and relevant case studies.

- Molecular Formula : C9H7NO3

- Molecular Weight : Approximately 177.157 g/mol

- CAS Number : 85118-25-8

The compound features a fused benzofuran ring system and a carboxamide functional group, which contribute to its chemical reactivity and biological activity.

The specific mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The carboxamide group may facilitate interactions with specific enzymes, potentially modulating their activity.

- Antioxidant Activity : Research indicates that derivatives of benzofuran compounds exhibit antioxidant properties, which could be attributed to their ability to scavenge free radicals.

Biological Activities

This compound has been associated with several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of DHOC exhibit significant antimicrobial properties. For instance:

- Antibacterial and Antifungal : Various derivatives have demonstrated effectiveness against common bacterial and fungal strains, suggesting potential applications in treating infections.

Antioxidant Properties

Research indicates that this compound derivatives possess notable antioxidant activities with effective concentration (EC50) values ranging from 8.27 to 10.59 mM. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Study 1: Synthesis and Biological Testing

A study focused on synthesizing novel 1,3,4-oxadiazole derivatives from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid reported promising results regarding their antibacterial activity. The synthesized compounds were tested against various pathogens, showing significant inhibition zones .

Study 2: Adenylosuccinase Deficiency

Research has linked this compound to Adenylosuccinase deficiency, an autosomal recessive disorder affecting purine metabolism. The accumulation of toxic intermediates due to enzymatic defects highlights the importance of understanding the biochemical pathways involving DHOC.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Carbamoylphthalide | C9H6O4 | Known for toxicity; phthalide structure |

| 2-Amino-3-benzofurancarboxylic acid | C9H7NO3 | Contains an amino group; different biological activity |

| Benzofuran-2-carboxylic acid | C9H6O3 | Lacks nitrogen; primarily studied for environmental effects |

While these compounds share structural similarities with DHOC, their distinct functional groups lead to varied biological activities and applications.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key markers include:

- Isobenzofuran ring protons (δ 7.2–7.8 ppm, doublet patterns) and carboxamide NH₂ (δ 6.3–6.5 ppm, broad singlet) .

- Carbonyl signals (C=O at δ 169–172 ppm) and aromatic carbons (δ 120–140 ppm) .

- GC-MS/EI : Molecular ion peaks (e.g., m/z 342 [M⁺]) confirm molecular weight, while fragmentation patterns validate substituent positions .

Advanced tip : Use deuterated solvents (CDCl₃) to avoid proton exchange interference in NH₂ groups .

What strategies are recommended for improving the solubility and bioavailability of this compound in pharmacological studies?

Q. Advanced

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions (e.g., furan ring) to enhance aqueous solubility without disrupting bioactivity .

- Formulation strategies :

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve solubility in PBS (target ≥20 mg/mL) .

- Avoid organic solvents (e.g., DMF) in final formulations to reduce cytotoxicity .

Validation : Assess solubility via UV-Vis (λmax ~256 nm) and bioavailability via in vitro Caco-2 cell permeability assays .

How should researchers design in vitro assays to evaluate the anticancer potential of this compound?

Q. Basic

- Cell line selection : Use panels of cancer cell lines (e.g., breast MCF-7, lung A549) with non-cancerous controls (e.g., HEK-293) to assess selectivity .

- Dose-response curves : Test concentrations (0.1–100 µM) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and measure viability via MTT/WST-1 assays .

- Mechanistic studies : Pair viability assays with ROS detection (DAz-1 probe) or apoptosis markers (Annexin V/PI) .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

- DFT calculations : Model reaction intermediates (e.g., carbocation stability in Friedel-Crafts alkylation) to predict regioselectivity .

- Docking studies : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis of high-affinity analogs .

- Machine learning : Train models on existing reaction data (e.g., yields from ) to optimize solvent/catalyst combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.